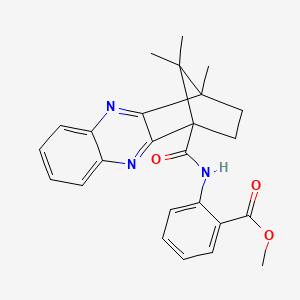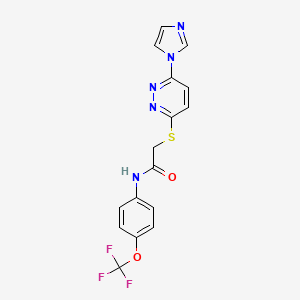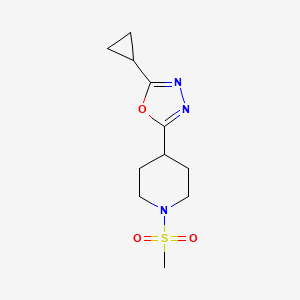![molecular formula C21H22ClN3O5 B2716305 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide CAS No. 887217-35-8](/img/structure/B2716305.png)
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Endocrine Disruption
Research has identified various chemicals, including morpholine derivatives, as having endocrine-disrupting capabilities. These compounds mimic hormones, particularly sex steroids, and may cause adverse effects in both humans and wildlife. Interestingly, many chemicals that mimic estrogens (xenoestrogens) also possess anti-androgenic activity, as demonstrated in yeast-based assays. This dual hormonal activity complicates the interpretation of their mechanisms of action in vivo (Sohoni & Sumpter, 1998).
Coronary Active Derivatives
Benzopyranone derivatives, structurally similar to morpholine-based compounds, have been historically used in the prophylaxis and therapy of coronary heart disease. Research has focused on derivatives that could increase blood flow through the coronary vessels following oral administration. One such compound, TVX 2656, has shown potential in increasing the O2 concentration in the coronary sinus blood (Jacobi et al., 1977).
Antiplatelet Activity and Enzyme Inhibition
A series of aryl-morpholino-naphth-oxazines, including compounds with morpholine groups, were synthesized and evaluated for their activity against PI3K family enzymes and as platelet aggregation inhibitors. Some compounds exhibited potent and selective inhibition of PI3Kδ isoform and showed notable antiplatelet activity. These findings suggest their potential in medical applications related to platelet aggregation and enzyme inhibition (Morrison et al., 2016).
Antimicrobial Applications
Studies have investigated the antimicrobial potential of various morpholine derivatives. For instance, novel synthesized pyrazole derivatives containing a morpholinophenyl group demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings highlight the promise of morpholine-based compounds in developing new antimicrobial agents (Khumar et al., 2018).
Anticonvulsant Agents
Research on benzothiazole derivatives containing a morpholino group has shown promising results as anticonvulsant agents. Specific derivatives were identified as potential leads for further development in this field, highlighting the therapeutic potential of morpholine-based compounds in treating convulsions (Amir et al., 2012).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c22-15-2-4-16(5-3-15)24-21(27)20(26)23-12-17(25-7-9-28-10-8-25)14-1-6-18-19(11-14)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNLYIBGWXTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-chlorophenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)


![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)
![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)
